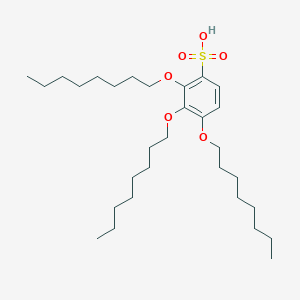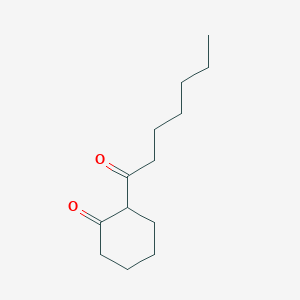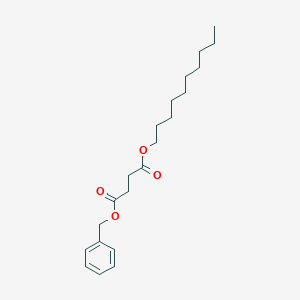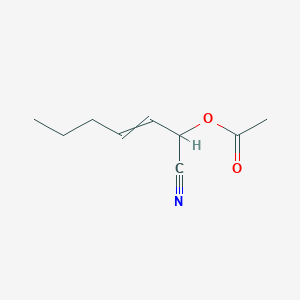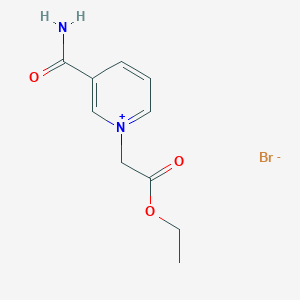![molecular formula C14H11N3O2 B14300782 3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid CAS No. 113519-61-2](/img/structure/B14300782.png)
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid is an organic compound with the molecular formula C13H11N3O2 It is characterized by the presence of a phenylethenyl group, two cyano groups, and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid typically involves the reaction of 2,2-dicyano-1-phenylethene with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2,2-Dicyano-1-phenylethenyl)amino]propanoic acid
- 3-[(2,2-Dicyano-1-phenylethenyl)amino]pentanoic acid
- 3-[(2,2-Dicyano-1-phenylethenyl)amino]hexanoic acid
Uniqueness
3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
This compound’s unique structure and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Eigenschaften
CAS-Nummer |
113519-61-2 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
3-[(2,2-dicyano-1-phenylethenyl)amino]but-2-enoic acid |
InChI |
InChI=1S/C14H11N3O2/c1-10(7-13(18)19)17-14(12(8-15)9-16)11-5-3-2-4-6-11/h2-7,17H,1H3,(H,18,19) |
InChI-Schlüssel |
AVPJUDRCFDUHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O)NC(=C(C#N)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


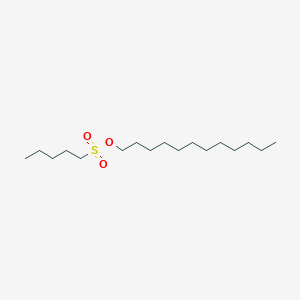
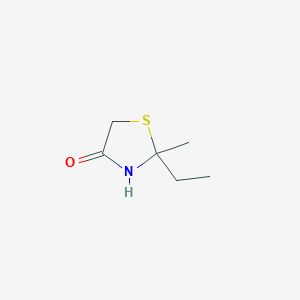
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
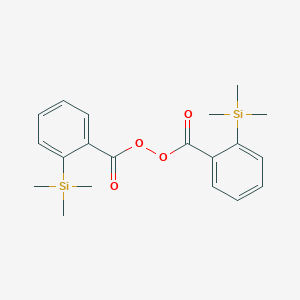
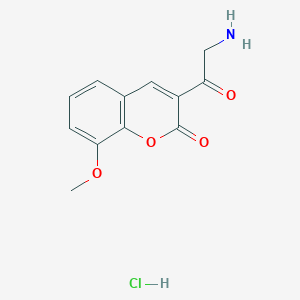
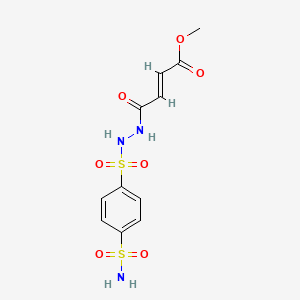
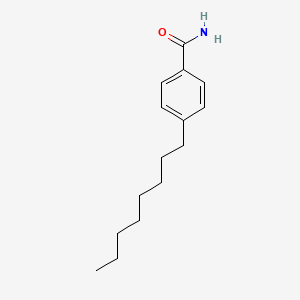
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
